2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is an organic compound with the molecular formula C11H19NO3 It is a derivative of cyclohexanecarboxylic acid, featuring a propylamino group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Cyclohexanecarboxylic acid+PropylamineDCC2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
Scientific Research Applications
2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the propylamino group.
2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid: A similar compound with a methylamino group instead of a propylamino group.
2-[(Ethylamino)carbonyl]cyclohexanecarboxylic acid: A similar compound with an ethylamino group instead of a propylamino group.
Uniqueness: 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(propylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRESTURQQSES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60410166 |
Source
|
Record name | 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545352-96-3 |
Source
|
Record name | 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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